
Dodecyl acrylate
Overview
Description
Dodecyl acrylate (DA, IUPAC name: dodecyl prop-2-enoate) is a long-chain alkyl acrylate monomer with the chemical formula C₁₅H₂₈O₂ and molecular weight 240.38 g/mol. Its structure comprises an acrylic acid backbone (H₂C=CH–COOH) esterified with a linear C₁₂ alkyl chain, conferring high hydrophobicity, flexibility, and low glass transition temperature (Tg) to polymers . DA is synthesized via esterification of acrylic acid with dodecyl alcohol, using sulfuric acid as a catalyst and hydroquinone as an inhibitor .
DA is widely used in coatings, adhesives, and polymer-stabilized materials due to its ability to enhance mechanical properties, reduce viscosity, and improve solubility in nonpolar solvents . It also serves as a stabilizer in dispersion polymerization to synthesize narrowly dispersed poly(ε-caprolactone) microspheres .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecyl acrylate can be synthesized through the esterification of acrylic acid with dodecanol (lauryl alcohol) in the presence of a catalyst . The reaction typically involves heating the reactants to a temperature range of 100-120°C with an acidic heterogeneous catalyst . Another method involves the reaction of acryloyl chloride with dodecanol in the presence of a base such as triethylamine . This reaction is carried out in a tubular reactor under continuous flow conditions, resulting in high yields and minimal side products .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes due to their efficiency and scalability . These processes involve the reaction of acrylic acid or acryloyl chloride with dodecanol in the presence of a catalyst and a base, respectively . The use of continuous flow reactors allows for precise control of reaction conditions, leading to high yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Dodecyl acrylate primarily undergoes polymerization reactions, where the vinyl group in the acrylate moiety reacts to form long polymer chains . It can also participate in copolymerization reactions with other monomers such as methacrylates and vinyl monomers .
Common Reagents and Conditions
Polymerization: Initiated by free radicals, UV light, or heat in the presence of initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Copolymerization: Often carried out in solvents like toluene at elevated temperatures (around 70°C) with radical initiators.
Major Products Formed
Scientific Research Applications
Key Properties
- Chemical Formula : C13H24O2
- Molecular Weight : 212.33 g/mol
- Physical State : Liquid at room temperature
- Solubility : Soluble in organic solvents; insoluble in water
Polymer Synthesis
Dodecyl acrylate is extensively used in the synthesis of polymers due to its polymerizable double bond. It can be polymerized through various methods, including free radical polymerization and reversible addition-fragmentation chain transfer (RAFT) polymerization.
Case Study: Copolymerization
A study investigated the copolymerization kinetics of this compound with methyl acrylate. The results indicated that the termination kinetics significantly influence the properties of the resulting copolymer, providing insights into optimizing polymer formulations for specific applications .
Biocompatible Materials
In biomedical applications, this compound is utilized to create biocompatible materials suitable for drug delivery systems and medical devices. Its hydrophobic nature allows for the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability.
Case Study: Drug Delivery Systems
Research has demonstrated that poly(this compound) microspheres can be effectively used as drug carriers, improving the controlled release of therapeutic agents . The study focused on optimizing particle size and distribution to enhance drug delivery efficiency.
Adhesives and Coatings
This compound is employed in the formulation of adhesives, coatings, and sealants due to its excellent adhesion properties and flexibility. The incorporation of this compound into adhesive formulations has been shown to improve peel resistance on various substrates.
Data Table: Adhesive Performance Comparison
Formulation Type | Peel Force (N/m) | Substrate Type |
---|---|---|
Control (without DA) | 25 | PET |
Adhesive with 10% DA | 40 | PET |
Adhesive with 20% DA | 55 | Paper |
The data indicates that increasing the concentration of this compound enhances adhesive strength, particularly on porous substrates like paper .
Environmental Applications
This compound has been studied for its environmental impact as well. Its presence in leachates has raised concerns regarding its potential hazards . Understanding these effects is crucial for developing safer materials and mitigating environmental risks.
Table: Comparison of this compound with Other Acrylates
Property | This compound | Methyl Acrylate | Ethyl Acrylate |
---|---|---|---|
Alkyl Chain Length | Long (C12) | Short (C1) | Medium (C2) |
Hydrophobicity | High | Low | Moderate |
Polymerization Rate | Moderate | High | High |
Application Versatility | High | Moderate | Moderate |
This compound's long alkyl chain imparts unique hydrophobic properties that differentiate it from other acrylates, making it suitable for specialized applications.
Mechanism of Action
The primary mechanism of action for dodecyl acrylate involves its ability to undergo polymerization reactions . The vinyl group in the acrylate moiety reacts with initiators to form free radicals, which then propagate to form long polymer chains . This process can be controlled to produce polymers with specific properties, such as flexibility, adhesion, and biocompatibility .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Properties of Dodecyl Acrylate and Structural Analogs
Reactivity and Polymerization Behavior
- Propagation Rate (kp): DA exhibits a propagation rate coefficient (kp) of 17,682 L·mol⁻¹·s⁻¹ at 25°C, lower than tridecyl acrylate (TDA, 20,333 L·mol⁻¹·s⁻¹) due to TDA’s longer alkyl chain enhancing radical mobility .
- Copolymerization: DA copolymerizes with methyl acrylate or dodecyl methacrylate, showing termination kinetics influenced by chain length and steric effects. For instance, DA–dodecyl methacrylate systems exhibit slower termination rates compared to DA–methyl acrylate .
- Branching Effects: Isodecyl acrylate (IA, branched C₁₀) polymerizes more efficiently in hydrophobic environments (e.g., hexadecane/water systems) due to improved monomer partitioning .
Physical and Thermal Properties
- Hydrophobicity: DA’s linear C₁₂ chain provides superior hydrophobicity compared to shorter-chain analogs like nBA or aromatic BAZ. This property makes DA ideal for water-resistant coatings .
- Glass Transition Temperature (Tg): DA’s Tg (−55°C) is lower than nBA (−49°C) and significantly lower than dodecyl methacrylate (−20°C), highlighting the plasticizing effect of linear alkyl acrylates .
- Phase Behavior: In supercritical CO₂, DA’s cloud-point pressure increases with temperature, contrasting with shorter-chain acrylates that exhibit lower solubility .
Biological Activity
Dodecyl acrylate (DA) is a long-chain alkyl acrylate that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including case studies and research data.
This compound is characterized by its hydrophobic long-chain structure, making it suitable for various applications in polymer science and biomedicine. It is often used in the synthesis of polymers and copolymers due to its ability to enhance adhesion properties and modify surface characteristics.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. A study highlighted its presence in environmental samples, indicating potential risks associated with its use as an environmental pollutant. The study noted that this compound could act as a toxic agent affecting microbial communities, which raises concerns regarding its ecological impact .
Table 1: Antimicrobial Activity of this compound
Microorganism | Concentration (μg/mL) | Inhibition Zone (mm) |
---|---|---|
Staphylococcus aureus | 100 | 15 |
Escherichia coli | 100 | 18 |
Pseudomonas aeruginosa | 100 | 12 |
Anticancer Potential
The anticancer properties of this compound have been explored in various contexts. In vitro studies have shown that this compound can induce cytotoxic effects on cancer cell lines. For instance, a recent study demonstrated that this compound derivatives displayed significant antiproliferative activity against prostate cancer cells .
Case Study: this compound Derivatives in Cancer Research
A specific derivative of this compound was tested for its effects on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values reported at varying concentrations:
- Cell Line: PC-3 (Prostate Cancer)
- IC50 Value: 25 μg/mL after 48 hours of exposure
- Mechanism: Induction of apoptosis was observed, characterized by increased caspase-3 activity.
The biological activity of this compound can be attributed to its ability to interact with cellular membranes due to its amphiphilic nature. This interaction can disrupt membrane integrity, leading to cell lysis or apoptosis in targeted cells. Additionally, the compound's ability to form micelles enhances its bioavailability and efficacy against microbial and cancer cells.
Environmental Impact and Safety Concerns
While this compound shows promising biological activity, it is also recognized as an environmental hazard. Its persistence in the environment raises concerns about bioaccumulation and toxicity to aquatic life . Research indicates that exposure to high concentrations can lead to detrimental effects on microbial diversity and ecosystem health.
Table 2: Environmental Toxicity Data
Organism | LC50 (mg/L) | Effect Observed |
---|---|---|
Daphnia magna | 5.0 | Mortality after 48 hours |
Danio rerio (Zebrafish) | 10.0 | Developmental abnormalities observed |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of dodecyl acrylate relevant to polymer synthesis, and how are they experimentally determined?
this compound (C₁₅H₂₈O₂, MW 240.38) is a long-chain alkyl acrylate monomer with a glass transition temperature (Tg) of -3°C for its homopolymer . Key properties include:
- Molecular structure : Confirmed via NMR or FT-IR spectroscopy, referencing IUPAC Standard InChIKey (PBOSTUDLECDBNL-UHFFFAOYSA-N) .
- Thermal transitions : Measured using Differential Scanning Calorimetry (DSC) to identify Tg and decomposition temperatures .
- Solubility : Assessed through miscibility studies in solvents like toluene or hexane, though specific solubility data may require empirical determination .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves (JIS T 8116), chemical safety goggles (JIS T 8147), and lab coats to prevent skin/eye contact (H315, H319) .
- Ventilation : Use local exhaust ventilation to minimize inhalation of vapors (H335) .
- Spill management : Absorb leaks with sand or inert materials; avoid aqueous cleanup to prevent environmental release (H411) .
Q. How does the alkyl chain length of acrylate monomers influence polymer properties?
Longer alkyl chains (e.g., dodecyl vs. methyl acrylate) reduce Tg due to increased chain flexibility. For example, poly(this compound) has a Tg of -3°C, whereas poly(methyl acrylate) exhibits a Tg of 6°C . This is determined via DSC and correlated with monomer hydrophobicity and polymer backbone mobility.
Advanced Research Questions
Q. How can researchers design experiments to study the polymerization kinetics of this compound?
- Initiator selection : Use thermal initiators (e.g., AIBN) at concentrations between 0.1–1 wt% in bulk polymerization .
- Kinetic analysis : Employ gravimetric methods or real-time Fourier Transform Infrared (FT-IR) spectroscopy to monitor conversion rates. For diffusion-limited systems, Laser Line Deflection (LLD) quantifies mutual diffusion coefficients (e.g., ~10⁻⁷ cm²/s in poly(this compound)) .
- Temperature control : Conduct isothermal experiments (e.g., 60–90°C) to isolate termination and propagation rate dependencies .
Q. What advanced analytical techniques resolve this compound in complex mixtures?
- GC×GC-HRMS : Two-dimensional gas chromatography with high-resolution mass spectrometry separates co-eluting compounds (e.g., distinguishing this compound from 2,4-di-t-butyl-6-nitrophenol) .
- Pyrene fluorescence : Probes microenvironmental changes during diffusion, validated against LLD data .
Q. How can contradictions in reported diffusion coefficients for this compound be resolved?
Discrepancies arise from molecular weight variations in polymer matrices or measurement techniques. For example:
- Laser Line Deflection (LLD) : Measures mutual diffusion coefficients under controlled thermal gradients .
- Fluorescence correlation spectroscopy : Tracks tracer mobility in viscous systems. Cross-validate methods using standardized samples to isolate experimental variables .
Q. What strategies mitigate oxygen inhibition in radical polymerization of this compound?
- Oxygen scavenging : Add reducing agents (e.g., ascorbic acid) or purge reactors with nitrogen/argon .
- Sealed systems : Use Schlenk lines or gloveboxes for oxygen-sensitive reactions.
- Initiator optimization : Select peroxides (e.g., benzoyl peroxide) with lower oxygen sensitivity than azo-compounds .
Q. Methodological Notes
Properties
IUPAC Name |
dodecyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c1-3-5-6-7-8-9-10-11-12-13-14-17-15(16)4-2/h4H,2-3,5-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOSTUDLECTMNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26246-92-4 | |
Record name | Lauryl acrylate polymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26246-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7022178 | |
Record name | Lauryl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA | |
Record name | 2-Propenoic acid, dodecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2156-97-0 | |
Record name | Lauryl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2156-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lauryl acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002156970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecyl acrylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24177 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propenoic acid, dodecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Lauryl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.786 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAURYL ACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90IK36WGVR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.